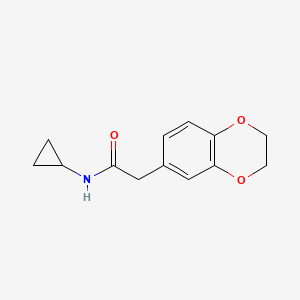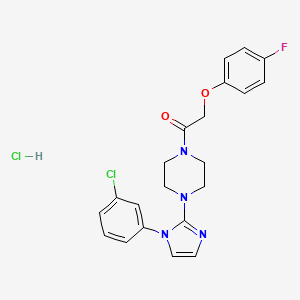
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2FN4O2 and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities A series of azole-containing piperazine derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including variations with chlorophenyl and imidazolyl groups, demonstrated moderate to significant efficacy against various strains, showing broad-spectrum antimicrobial potential. Notably, specific derivatives exhibited comparable activity to standard drugs like chloramphenicol and fluconazole, highlighting their potential as leads for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Cytotoxicity and Anticancer Potential The structure is closely related to compounds that have been synthesized and characterized for their cytotoxic activities. These include derivatives evaluated for their ability to inhibit the growth of cancer cell lines, such as PC-3, indicating potential anticancer applications. Such studies suggest that modifications to the piperazine and imidazol frameworks can yield compounds with significant bioactivity against cancer cells, offering a pathway for the development of new therapeutic agents (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization Research into related compounds has focused on their synthesis, characterization, and evaluation for various biological activities. This includes the use of click chemistry approaches for assembling complex structures incorporating elements like the fluoro, chlorophenyl, and piperazine units. Such methods have facilitated the exploration of these compounds' pharmacokinetic properties and their interactions with biological targets, laying the groundwork for further modifications to enhance their therapeutic potential (Govindhan et al., 2017).
Neuroprotective Activities Derivatives of edaravone incorporating benzylpiperazine units, akin to the core structure of interest, have been synthesized and shown to possess neuroprotective activities. These compounds have demonstrated significant efficacy in protecting neuronal cells from oxidative stress and reducing mortality in models of acute cerebral ischemia. Their synthesis and evaluation highlight the therapeutic potential of such derivatives in treating neurodegenerative conditions and stroke (Gao et al., 2022).
Propiedades
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVMSNSKBPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)
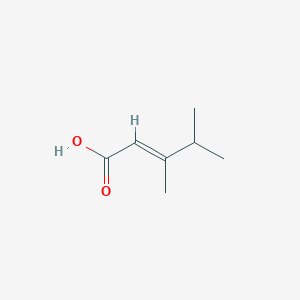

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)
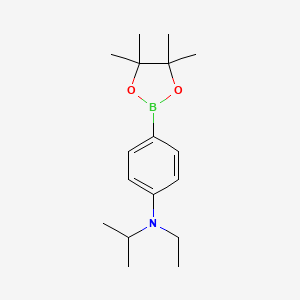
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)
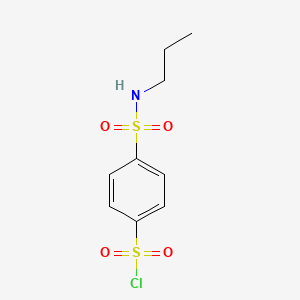
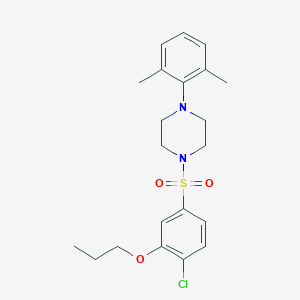


![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)
![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
